molecular formula C8H16N2O B15161918 4-(Dimethylamino)-1-methylpiperidin-2-one CAS No. 143228-31-3

4-(Dimethylamino)-1-methylpiperidin-2-one

Cat. No.: B15161918
CAS No.: 143228-31-3
M. Wt: 156.23 g/mol
InChI Key: HSSONQNWJJZWLO-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-1-methylpiperidin-2-one is a chemical compound with a unique structure that includes a piperidine ring substituted with a dimethylamino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-1-methylpiperidin-2-one typically involves the reaction of piperidine derivatives with dimethylamine and methylating agents. One common method includes the reaction of 1-methylpiperidin-2-one with dimethylamine under controlled conditions to introduce the dimethylamino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-1-methylpiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Dimethylamino)-1-methylpiperidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-1-methylpiperidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The piperidine ring provides structural stability and contributes to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)pyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.

    4-(Dimethylamino)benzoic acid: Contains a benzoic acid moiety instead of a piperidine ring.

    N,N-Dimethyl-4-aminopyridine: Another compound with a dimethylamino group attached to a pyridine ring.

Uniqueness

4-(Dimethylamino)-1-methylpiperidin-2-one is unique due to its specific combination of a piperidine ring with a dimethylamino group and a methyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

143228-31-3

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

4-(dimethylamino)-1-methylpiperidin-2-one

InChI

InChI=1S/C8H16N2O/c1-9(2)7-4-5-10(3)8(11)6-7/h7H,4-6H2,1-3H3

InChI Key

HSSONQNWJJZWLO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1=O)N(C)C

Origin of Product

United States

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